4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid
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Overview
Description
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid is a complex organic compound that belongs to the class of bile acid glycine conjugates This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopenta[a]phenanthrene core.
Cyclization: Formation of the cyclopenta[a]phenanthrene structure through intramolecular reactions.
Functional Group Modification: Addition of the hydroxypentanoic acid side chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Hydrogenation: To achieve specific reductions in the molecule.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Automated Synthesis: Utilizing robotic systems to perform repetitive synthesis steps with high precision.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating diseases related to bile acid metabolism.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. It may:
Bind to Receptors: Interact with bile acid receptors to modulate metabolic processes.
Enzyme Inhibition: Inhibit enzymes involved in cholesterol synthesis and metabolism.
Signal Transduction: Influence cellular signaling pathways related to lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar structural features but different biological activity.
Taurochenodeoxycholic Acid: A conjugated bile acid with distinct functional groups and applications.
Deoxycholic Acid: A bile acid with a simpler structure and different metabolic roles.
Uniqueness
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid is unique due to its specific hydroxylation pattern and the presence of a hydroxypentanoic acid side chain. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHXEXQGICLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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